molecular formula C10H16O B6261239 3-{bicyclo[2.2.1]heptan-2-yl}propanal CAS No. 1461715-52-5

3-{bicyclo[2.2.1]heptan-2-yl}propanal

Cat. No.: B6261239
CAS No.: 1461715-52-5
M. Wt: 152.2
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Description

3-{bicyclo[2.2.1]heptan-2-yl}propanal is a chemical building block featuring a saturated bicyclic hydrocarbon framework, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The bicyclo[2.2.1]heptane (norbornane) core provides a unique, three-dimensional structure that can impart rigidity and influence the pharmacokinetic properties of target molecules . This compound is particularly useful for constructing more complex structures in drug discovery, especially for projects investigating chemokine receptor antagonists . Research indicates that derivatives based on the bicyclo[2.2.1]heptane scaffold can exhibit significant biological activity; for instance, related compounds have been identified as potent and selective CXCR2 antagonists, showing promise as anti-cancer metastatic agents . The propanal functional group offers a reactive handle for further chemical transformations, including reduction to alcohols or oxidation to carboxylic acids, allowing researchers to diversify the molecular structure for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1461715-52-5

Molecular Formula

C10H16O

Molecular Weight

152.2

Purity

80

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{bicyclo[2.2.1]heptan-2-yl}propanal typically involves the following steps:

    Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.

    Hydroformylation: Norbornene undergoes hydroformylation, a reaction that introduces a formyl group (-CHO) into the molecule. This reaction is catalyzed by transition metal complexes, often rhodium-based catalysts, under high pressure of carbon monoxide and hydrogen.

    Reduction: The resulting formylated product is then reduced to yield 3-{bicyclo[2.2.1]heptan-2-yl}propanal.

Industrial Production Methods

Industrial production of 3-{bicyclo[2.2.1]heptan-2-yl}propanal follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{bicyclo[2.2.1]heptan-2-yl}propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.

Major Products

    Oxidation: 3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid.

    Reduction: 3-{bicyclo[2.2.1]heptan-2-yl}propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{bicyclo[2.2.1]heptan-2-yl}propanal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{bicyclo[2.2.1]heptan-2-yl}propanal involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules. This reactivity underlies its potential biological activity and applications in medicinal chemistry.

Comparison with Similar Compounds

The following analysis compares 3-{bicyclo[2.2.1]heptan-2-yl}propanal with structurally related bicyclo[2.2.1]heptane derivatives, focusing on functional groups, synthesis, physicochemical properties, and biological activity.

Functional Group Variants

Aldehydes vs. Esters, Amides, and Ureas
Compound Functional Group Key Properties/Applications Reference
3-{Bicyclo[2.2.1]heptan-2-yl}propanal Aldehyde High reactivity (e.g., Schiff base formation); potential intermediate for drug derivatization. Inferred
Borneol 3-chloropropanoate Ester Stable, antiviral activity (e.g., RSV fusion inhibition); synthesized via acyl chloride coupling (52–91% yields) .
1-(Bicyclo[2.2.1]heptan-2-yl)ureas Urea CXCR2 antagonism for cancer therapy; synthesized via CDI-mediated coupling (36–82% yields) .
48F10 (1,2-diol derivative) Diol Kir2.1 channel inhibition (IC50 = 60 mM); identified via high-throughput screening .
(3S)-3-Amino-propanamide derivative Amide Stable, potential CNS activity; synthesized via amine coupling (no yield reported) .

Key Observations :

  • Aldehydes offer greater reactivity than esters or amides, enabling dynamic covalent chemistry but requiring stabilization for therapeutic use.
  • Ureas and amides exhibit enhanced metabolic stability, making them preferable for drug candidates .
  • Diols like 48F10 demonstrate target-specific bioactivity but require optimization for potency .

Physicochemical Properties

Lipophilicity and Solubility

The bicyclo[2.2.1]heptane core increases logP values compared to linear analogs, enhancing membrane permeability but reducing aqueous solubility. For example:

  • Borneol esters (e.g., 3-chloropropanoate): LogP ~3.5–4.0 (predicted) due to ester and bicyclic groups .
  • Urea derivatives : LogP ~2.8–3.2, balancing lipophilicity and solubility for oral bioavailability .
  • 3-{Bicyclo[...]propanal : Predicted logP ~2.5–3.0; aldehyde polarity slightly offsets bicyclo hydrophobicity.
Thermal Stability
  • Esters (e.g., propanoates) and ureas are thermally stable (decomposition >200°C) .
  • Aldehydes may undergo oxidation or polymerization under heat, necessitating low-temperature storage.

Biological Activity

3-{Bicyclo[2.2.1]heptan-2-yl}propanal is a bicyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies.

3-{Bicyclo[2.2.1]heptan-2-yl}propanal can be synthesized through various chemical reactions, primarily involving the oxidation of 3-{bicyclo[2.2.1]heptan-2-yl}propan-1-ol, which serves as a precursor. The compound features a bicyclic structure that contributes to its unique biological properties.

The biological activity of 3-{bicyclo[2.2.1]heptan-2-yl}propanal is largely attributed to its ability to interact with specific molecular targets, including receptors involved in various physiological processes. The rigid bicyclo[2.2.1]heptane framework enhances binding affinity and selectivity towards these receptors.

Pharmacological Effects

Research indicates that 3-{bicyclo[2.2.1]heptan-2-yl}propanal exhibits several pharmacological effects:

  • Anti-inflammatory Activity : It has been investigated for its potential to reduce inflammation by modulating immune responses.
  • Analgesic Properties : The compound may possess pain-relieving effects, making it a candidate for analgesic drug development.

Case Study 1: Ligand Activity

A study explored the ligand-binding properties of 3-{bicyclo[2.2.1]heptan-2-yl}propanal at muscarinic receptors, demonstrating its potential as a modulator in receptor-mediated pathways . The findings suggested that the compound could influence contractile responses in smooth muscle tissues.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related bicyclic compounds, highlighting their effectiveness against various pathogens . While specific data on 3-{bicyclo[2.2.1]heptan-2-yl}propanal was limited, the structural similarities suggest potential efficacy against microbial infections.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
NorbornanolBicyclicAntimicrobial
Bicyclo[2.2.1]heptan-7-ylamineBicyclicMuscarinic receptor modulation
3-{Bicyclo[2.2.1]heptan-2-yl}propaneSaturated BicyclicReduced biological activity

The comparison indicates that while similar compounds exhibit notable biological activities, the unique structure of 3-{bicyclo[2.2.1]heptan-2-yl}propanal may confer distinct pharmacological properties.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-{bicyclo[2.2.1]heptan-2-yl}propanal, and how do reaction conditions impact yield?

Answer:
The synthesis typically involves norbornane (bicyclo[2.2.1]heptane) derivatives as starting materials. Key steps include:

  • Functionalization of the bicyclic core : Bromination or hydroxylation at the 2-position of bicyclo[2.2.1]heptane, followed by nucleophilic substitution to introduce a propanal chain. For example, coupling with allyl aldehyde precursors via Grignard or Wittig reactions .
  • Oxidation of intermediates : Controlled oxidation of propanol derivatives (e.g., using pyridinium chlorochromate) to yield the aldehyde group while preserving the bicyclic structure .
    Critical factors :
  • Temperature control : Exothermic reactions (e.g., Friedel-Crafts alkylation) require low temperatures (−20°C to 0°C) to prevent side reactions.
  • Catalyst selection : Lewis acids like BF₃·Et₂O enhance regioselectivity during bicyclic core functionalization .

Basic: How can spectroscopic techniques (NMR, IR, MS) resolve the structural features of 3-{bicyclo[2.2.1]heptan-2-yl}propanal?

Answer:

  • ¹H/¹³C NMR : The bicyclic framework’s rigidity produces distinct splitting patterns. For example, bridgehead protons (C2 of bicyclo[2.2.1]heptane) appear as doublets of doublets (δ 1.5–2.5 ppm). The aldehyde proton resonates near δ 9.5–10.0 ppm, while adjacent CH₂ groups show coupling constants (J = 5–7 Hz) .
  • IR : A strong absorption band at ~1720 cm⁻¹ confirms the aldehyde carbonyl group.
  • HRMS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the molecular formula (C₁₀H₁₄O) .

Advanced: What strategies address contradictions in regiochemical outcomes during bicyclo[2.2.1]heptane derivatization?

Answer:
Discrepancies in regioselectivity often arise from steric hindrance or electronic effects. Methodological approaches include:

  • Computational modeling : Density functional theory (DFT) predicts reactive sites by analyzing electron density distribution and transition states .
  • Isotopic labeling : Deuterium substitution at specific positions tracks reaction pathways (e.g., distinguishing C2 vs. C3 functionalization) .
  • Directed metalation : Using directing groups (e.g., boronate esters) to steer reactivity toward desired positions .

Advanced: How does the bicyclo[2.2.1]heptane framework influence nucleophilic addition to the propanal moiety?

Answer:
The bicyclic core’s stereoelectronic effects modulate reactivity:

  • Steric shielding : The norbornane system restricts nucleophile access to the aldehyde’s Re face, favoring Si-face attack in asymmetric syntheses .
  • Strain energy : The bicyclic structure’s inherent strain (~30 kcal/mol) lowers activation energy for nucleophilic additions, accelerating reactions compared to linear aldehydes .
    Experimental validation : Kinetic studies (e.g., monitoring reaction rates with Grignard reagents) quantify these effects .

Advanced: What computational tools predict substituent effects on the stereoelectronic properties of bicyclo[2.2.1]heptane derivatives?

Answer:

  • Molecular dynamics (MD) simulations : Assess conformational flexibility and substituent-induced strain .
  • Natural bond orbital (NBO) analysis : Identifies hyperconjugative interactions (e.g., σ→σ* or n→π*) that stabilize transition states .
  • Docking studies : For bioactive derivatives, predict binding affinities to biological targets (e.g., enzymes or receptors) by modeling interactions with active sites .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize bicyclo[2.2.1]heptane derivatives for pharmacological applications?

Answer:
Key SAR strategies include:

  • Functional group variation : Synthesizing analogs with modified aldehydes (e.g., converting to oximes or hydrazones) to evaluate bioactivity changes .
  • Comparative analysis : Testing derivatives against structurally similar compounds (e.g., 3-aminobicyclo[2.2.1]heptane) to isolate the propanal moiety’s contribution .
  • Pharmacokinetic profiling : Assessing metabolic stability via in vitro microsomal assays (e.g., liver microsomes + NADPH) to identify labile positions .

Advanced: What experimental approaches evaluate the metabolic stability of bicyclo[2.2.1]heptane-containing compounds?

Answer:

  • In vitro assays :
    • CYP450 inhibition assays : Identify cytochrome P450 interactions using fluorogenic substrates.
    • Plasma stability tests : Incubate compounds in plasma (37°C, pH 7.4) and monitor degradation via LC-MS .
  • In silico tools : Software like ADMET Predictor™ estimates metabolic sites based on structural descriptors .

Advanced: How can regioselective functionalization of the bicyclo[2.2.1]heptane core be achieved for targeted drug design?

Answer:

  • Transition-metal catalysis : Pd-catalyzed C–H activation at bridgehead positions enables site-selective modifications (e.g., introducing aryl or heteroaryl groups) .
  • Protecting group strategies : Temporarily mask reactive sites (e.g., silyl ether protection of hydroxyl groups) to direct functionalization to desired positions .

Advanced: What analytical techniques resolve stereochemical ambiguities in bicyclo[2.2.1]heptane derivatives?

Answer:

  • X-ray crystallography : Definitive assignment of absolute configuration using single-crystal diffraction data .
  • Chiral chromatography : Enantiomeric separation using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
  • Optical rotation comparison : Match experimental [α]D values with literature data for known stereoisomers .

Advanced: How do solvent effects influence the reactivity of 3-{bicyclo[2.2.1]heptan-2-yl}propanal in polar vs. nonpolar environments?

Answer:

  • Polar aprotic solvents (e.g., DMF, DMSO) : Stabilize charged intermediates (e.g., enolates), enhancing aldol condensation rates.
  • Nonpolar solvents (e.g., toluene) : Favor hydrophobic interactions in Diels-Alder reactions involving the bicyclic core .
    Method : Solvent screening via high-throughput experimentation (HTE) identifies optimal conditions for specific transformations.

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